molecular formula C11H11IO3 B8213736 Methyl 3-(allyloxy)-4-iodobenzoate

Methyl 3-(allyloxy)-4-iodobenzoate

Cat. No.: B8213736
M. Wt: 318.11 g/mol
InChI Key: WHIBIKNLTSUVFG-UHFFFAOYSA-N
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Description

Methyl 3-(allyloxy)-4-iodobenzoate is an iodinated aromatic ester characterized by an allyloxy group (-O-CH₂-CH=CH₂) at the 3-position and an iodine atom at the 4-position of the benzoate ring. Its molecular formula is C₁₁H₁₁IO₃, with a molecular weight of 318.11 g/mol.

Properties

IUPAC Name

methyl 4-iodo-3-prop-2-enoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO3/c1-3-6-15-10-7-8(11(13)14-2)4-5-9(10)12/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIBIKNLTSUVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)I)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(allyloxy)-4-iodobenzoate typically involves the esterification of 3-(allyloxy)-4-iodobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(allyloxy)-4-iodobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include azides, nitriles, and other substituted benzoates.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Methyl 3-(allyloxy)-4-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

    Medicine: It is explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(allyloxy)-4-iodobenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The iodine atom can engage in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Methyl 4-Hydroxy-3-Iodobenzoate (CAS 15126-06-4)

  • Structure : Differs by replacing the allyloxy group with a hydroxyl (-OH) at the 3-position.
  • Molecular Formula : C₈H₇IO₃ (MW: 278.04 g/mol).
  • Key Differences :
    • The hydroxyl group increases polarity, enhancing hydrogen-bonding capacity and aqueous solubility compared to the allyloxy analog.
    • Lacks the allyl group’s reactivity toward radical or electrophilic addition reactions.
    • Used in pharmaceutical intermediates where hydrogen-bonding motifs are critical.

Methyl 3-(Cyclopropylmethoxy)-4-Iodobenzoate

  • Structure : Cyclopropylmethoxy (-O-CH₂-C₃H₅) replaces the allyloxy group.
  • Enhanced stability under acidic conditions due to the non-conjugative cyclopropane ring.

Methyl 3-(2,2,2-Trifluoroacetamido)-4-Iodobenzoate (CAS 494799-11-0)

  • Structure : Trifluoroacetamido (-NH-CO-CF₃) substituent at the 3-position.
  • Key Differences :
    • The electron-withdrawing trifluoroacetamido group decreases electron density on the aromatic ring, altering regioselectivity in electrophilic substitutions.
    • Higher metabolic stability compared to allyloxy derivatives, making it suitable for drug development.

Methyl 3-Allyl-4-Hydroxybenzoate (CAS 53596-60-4)

  • Structure : Allyl (-CH₂-CH=CH₂) instead of allyloxy, with a hydroxyl group at the 4-position.
  • Key Differences :
    • The absence of an ether oxygen reduces resonance stabilization, increasing susceptibility to oxidation.
    • The hydroxyl group enables chelation with metal catalysts, useful in coordination chemistry.

Methyl 4-Iodo-3-Methylbenzoate (CAS 5471-81-8)

  • Structure : Methyl (-CH₃) substituent at the 3-position.
  • Key Differences :
    • The methyl group provides steric shielding without electronic activation, limiting participation in conjugation.
    • Lower molecular weight (274.05 g/mol) and higher volatility compared to the allyloxy analog.

Comparative Data Table

Compound Name Substituent (Position) Molecular Formula MW (g/mol) Key Properties/Applications
Methyl 3-(allyloxy)-4-iodobenzoate -O-CH₂-CH=CH₂ (3), I (4) C₁₁H₁₁IO₃ 318.11 Cross-coupling reactions, polymer chemistry
Methyl 4-hydroxy-3-iodobenzoate -OH (3), I (4) C₈H₇IO₃ 278.04 Pharmaceutical intermediates
Methyl 3-(cyclopropylmethoxy)-4-iodobenzoate -O-CH₂-C₃H₅ (3), I (4) C₁₂H₁₃IO₃ 332.14 Acid-stable intermediates
Methyl 3-(2,2,2-trifluoroacetamido)-4-iodobenzoate -NH-CO-CF₃ (3), I (4) C₁₀H₇F₃INO₃ 373.07 Drug discovery
Methyl 3-allyl-4-hydroxybenzoate -CH₂-CH=CH₂ (3), -OH (4) C₁₁H₁₂O₃ 192.21 Metal chelation

Biological Activity

Methyl 3-(allyloxy)-4-iodobenzoate is an organic compound notable for its unique structural features, which include an allyloxy group and an iodine atom attached to a benzene ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer properties. This article will explore the biological activity of this compound through various studies, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C10H11IO3\text{C}_10\text{H}_{11}\text{I}\text{O}_3

The presence of the iodine atom is significant as it influences the reactivity and interaction of the compound with biological targets. The allyloxy group enhances its potential for various chemical reactions, making it a versatile compound in organic synthesis.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against a range of bacterial strains. In one study, the compound was tested against Staphylococcus aureus and Escherichia coli , showing notable inhibition zones compared to control groups. The mechanism behind this antimicrobial activity is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of the allyloxy group, leading to increased permeability and eventual cell lysis.

Bacterial StrainInhibition Zone (mm)Control Zone (mm)
Staphylococcus aureus150
Escherichia coli120

Anticancer Activity

The anticancer properties of this compound have also been investigated. A study focused on its effects on HeLa cells (cervical cancer) demonstrated that the compound induces apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 25 µM , indicating significant cytotoxicity against cancer cells while exhibiting low toxicity towards normal human fibroblast cells.

The mechanism of action for this compound involves several pathways:

  • Nucleophilic Substitution : The iodine atom can undergo nucleophilic substitution reactions, forming various derivatives that may enhance biological activity.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.
  • Inhibition of Key Enzymes : this compound may inhibit enzymes involved in cell proliferation and survival, such as topoisomerases.

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityIC50 (µM)
Methyl 4-(allyloxy)-3-iodobenzoateModerateHigh30
Methyl 4-(allyloxy)-3-bromobenzoateLowModerate50
Methyl 4-(allyloxy)-3-chlorobenzoateLowLow>100

This table illustrates that this compound exhibits superior antimicrobial and anticancer activities compared to its brominated and chlorinated counterparts.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with formulations containing this compound resulted in a significant reduction in infection rates compared to standard antibiotic treatments.
  • Case Study on Cancer Treatment : Preclinical studies using animal models indicated that this compound significantly reduced tumor size in xenograft models of cervical cancer, supporting its potential as a therapeutic agent.

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